5-(Aminomethyl)-1,2-oxazole-3-carbonitrile
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Overview
Description
5-(Aminomethyl)-1,2-oxazole-3-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . Another method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely employed. The use of metal-free synthetic routes is also gaining attention due to their eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines .
Scientific Research Applications
5-(Aminomethyl)-1,2-oxazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another heterocyclic compound with similar functional groups.
5-(Hydroxymethyl)-2-furancarboxylic acid: Shares structural similarities and is used in similar applications.
Uniqueness
5-(Aminomethyl)-1,2-oxazole-3-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5N3O |
---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C5H5N3O/c6-2-4-1-5(3-7)9-8-4/h1H,3,7H2 |
InChI Key |
KSWDFPIZFGMYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C#N)CN |
Origin of Product |
United States |
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